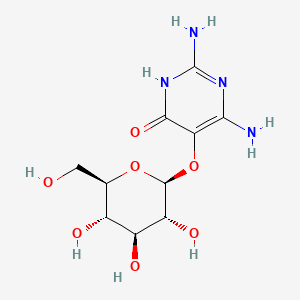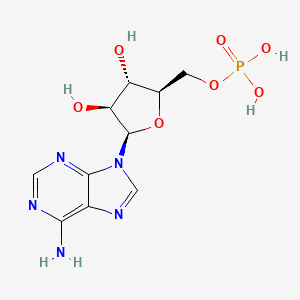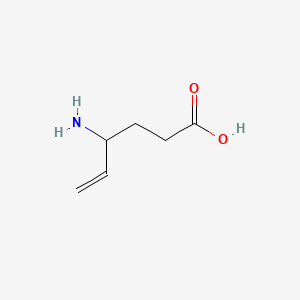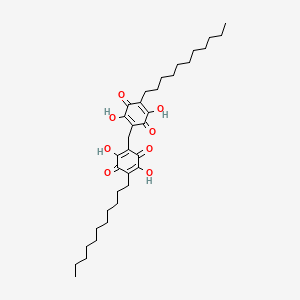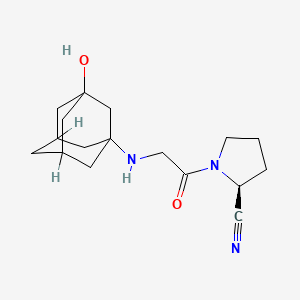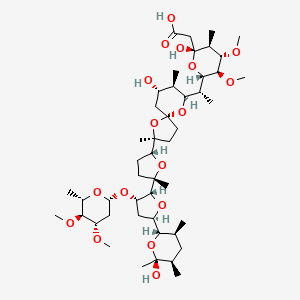
马杜拉霉素
描述
马杜拉霉素是一种天然存在的聚醚离子载体抗生素,首次从放线菌属红放线菌中分离出来。 它主要用于兽医学,作为抗原生动物剂,用于预防家禽球虫病 . 该化合物的分子式为C47H80O17,摩尔质量为917.140 g/mol .
科学研究应用
马杜拉霉素有几个科学研究应用:
作用机制
生化分析
Biochemical Properties
Maduramicin plays a crucial role in biochemical reactions by selectively binding to monovalent cations such as potassium, rubidium, sodium, lithium, and cesium ions. This selective binding facilitates the transport of these ions across biological membranes, disrupting the ionic balance within cells . Maduramicin interacts with various enzymes and proteins, including those involved in ion transport and mitochondrial functions. For instance, it inhibits certain mitochondrial functions such as substrate oxidation and ATP hydrolysis, leading to cell death in protozoa .
Cellular Effects
Maduramicin exerts significant effects on various cell types and cellular processes. In myocardial cells, it has been observed to arrest the cell cycle at the G0/G1 phase by inhibiting the AKT-Cyclin D1 signaling pathway . This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, maduramicin has been shown to cause skeletal muscle and heart cell damage, resulting in degeneration and heart failure if improperly used .
Molecular Mechanism
At the molecular level, maduramicin functions by forming complexes with cations, particularly Na+, K+, and Ca2+, promoting their transport across cell membranes . This action increases osmotic pressure within cells, disrupting mitochondrial functions and leading to cell death. The compound also inhibits oxidative phosphorylation by dysregulating ion concentrations, which further contributes to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of maduramicin change over time. Studies have shown that maduramicin can cause protracted clinical courses, including toxic polyneuropathy, rhabdomyolysis, and acute renal failure . The compound’s stability and degradation over time can influence its long-term effects on cellular function, with observed toxicities in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of maduramicin vary with different dosages in animal models. At therapeutic doses, it effectively controls coccidiosis in poultry. At higher doses, it can cause severe toxicity, including necrosis or degeneration of cardiac and skeletal muscles . The narrow safety range of maduramicin necessitates careful dosage control to avoid adverse effects .
Metabolic Pathways
Maduramicin is involved in several metabolic pathways, including those related to ion transport and mitochondrial function. It affects metabolic flux by altering ion concentrations within cells, leading to changes in metabolite levels . The compound’s interaction with enzymes such as Ca2±ATPase further influences its metabolic effects .
Transport and Distribution
Maduramicin is transported and distributed within cells and tissues through its interaction with cation transporters and binding proteins. Its lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in specific tissues . This distribution is crucial for its antiprotozoal activity, as it targets the intracellular environment of protozoa .
Subcellular Localization
The subcellular localization of maduramicin is primarily within the mitochondria, where it exerts its effects on ion transport and mitochondrial functions . The compound’s targeting signals and post-translational modifications direct it to specific compartments, enhancing its activity and function within cells .
准备方法
合成路线和反应条件
马杜拉霉素通常通过涉及红放线菌的细菌发酵过程生产 . 发酵过程包括在受控条件下在合适的培养基中培养细菌以生产该化合物。 然后提取发酵液并纯化以分离马杜拉霉素 .
工业生产方法
在工业环境中,马杜拉霉素通常以马杜拉霉素铵的形式配制,它更稳定且更容易处理。 一种方法包括将马杜拉霉素铵溶解在乙酸乙酯等溶剂中,然后将溶液喷洒在流化床中的玉米淀粉或碳酸钙等载体材料上 . 该方法确保均匀混合并防止由于分布不均匀导致的毒性问题 .
化学反应分析
反应类型
马杜拉霉素会发生各种化学反应,包括与阳离子(如钠、钾和钙)络合,这有助于它们穿过细胞膜 . 这种离子载体活性对其生物学功能至关重要。
常用试剂和条件
络合反应通常在生理条件下发生,马杜拉霉素与阳离子形成络合物,增加细胞内的渗透压 . 这个过程抑制了线粒体功能,如底物氧化和ATP水解,导致原生动物细胞死亡 .
主要形成的产物
相似化合物的比较
马杜拉霉素属于聚醚离子载体类抗生素,其中包括其他化合物,如莫能霉素和盐霉素 . 与这些化合物相比,马杜拉霉素更有效,并且对球虫具有更广泛的活性谱 . 它也具有更窄的安全范围,需要仔细剂量以避免毒性 .
类似化合物
莫能霉素: 另一种用作家禽抗球虫药的聚醚离子载体。
马杜拉霉素独特的效力高和离子载体活性特异性的结合使其成为兽医学和科学研究中一种有价值的工具。
属性
IUPAC Name |
2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50)/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVUEZAROXKXRT-VQLSFVLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044546 | |
| Record name | Maduramicin alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79356-08-4, 84878-61-5 | |
| Record name | Maduramicin α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79356-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | X 14868A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079356084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maduramicin alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maduramicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MADURAMICIN ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S6GVE3CIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Benzenedicarboxamide, N,N'-bis[5-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1682197.png)
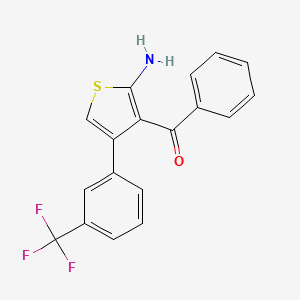
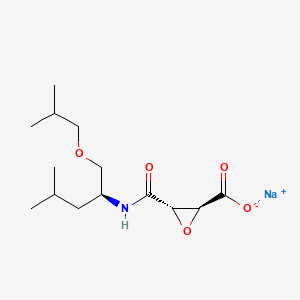
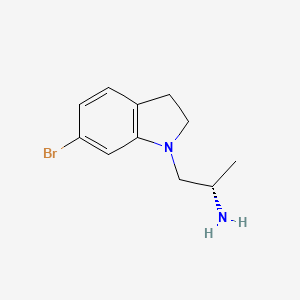
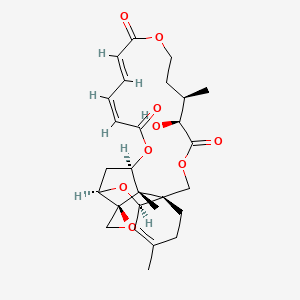


![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)
